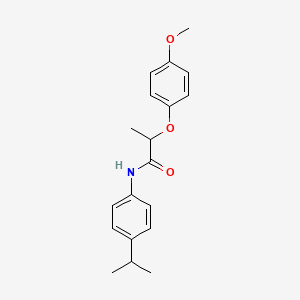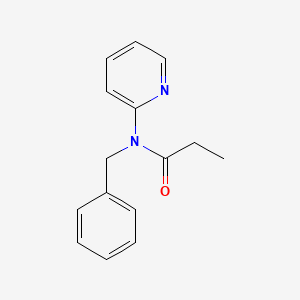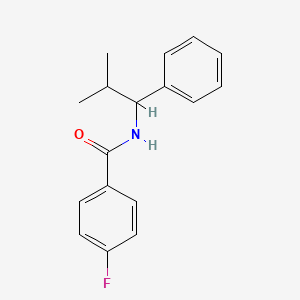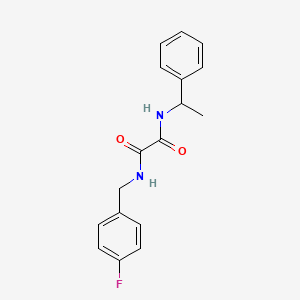
N-(4-isopropylphenyl)-2-(4-methoxyphenoxy)propanamide
Descripción general
Descripción
N-(4-isopropylphenyl)-2-(4-methoxyphenoxy)propanamide, commonly known as GW501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and is known to enhance endurance and improve physical performance. In recent years, GW501516 has gained significant attention in the scientific community due to its potential applications in research and sports.
Mecanismo De Acción
GW501516 works by activating PPARδ, which in turn increases the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose uptake. This leads to an increase in energy production and utilization, which enhances endurance and improves physical performance.
Biochemical and Physiological Effects:
GW501516 has been shown to have a wide range of biochemical and physiological effects. It increases the expression of genes involved in lipid metabolism, leading to a decrease in triglyceride levels and an increase in HDL cholesterol levels. It also improves glucose metabolism by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. Moreover, GW501516 has been shown to increase mitochondrial biogenesis and oxidative capacity, leading to an increase in endurance and physical performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GW501516 has several advantages for lab experiments. It is a highly potent and selective PPARδ agonist, which allows for precise targeting of the receptor. It also has a long half-life, which makes it suitable for chronic dosing studies. However, there are also limitations to its use. GW501516 has been shown to cause cancer in animal studies, which raises concerns about its safety for human use. Moreover, its effects on human metabolism and physiology are not well understood, which limits its potential applications in clinical research.
Direcciones Futuras
Despite the limitations, GW501516 has several potential future directions for research. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, which suggests that it may have applications in the treatment of neurodegenerative disorders. Moreover, it has been shown to enhance muscle regeneration and improve muscle function in animal models of muscular dystrophy, which suggests that it may have applications in the treatment of muscle wasting disorders. Further research is needed to explore these potential applications and to better understand the safety and efficacy of GW501516 in humans.
Aplicaciones Científicas De Investigación
GW501516 has been extensively studied for its potential applications in various fields of research. It has been shown to activate PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, energy homeostasis, and inflammation. As such, GW501516 has been investigated for its potential use in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-5-7-16(8-6-15)20-19(21)14(3)23-18-11-9-17(22-4)10-12-18/h5-14H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDBWXSUIVFDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-3-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103966.png)
![1-({[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B4103968.png)


![3-[(2,6-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4103986.png)
![6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103993.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4103997.png)
![1-(3-chlorophenyl)-4-[2-(4-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4104017.png)
![7-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4104018.png)
![1-(4-methylphenyl)-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phthalazine](/img/structure/B4104023.png)
![6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104032.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-iodo-6-methoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B4104050.png)
![3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4104054.png)